3-methyl-5-((4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one
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Overview
Description
3-methyl-5-((4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one is a complex organic molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-5-((4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one typically involves:
Formation of the thienotriazine ring.
Substitution reactions to introduce the piperidinyl and sulfonyl groups.
Final cyclization to form the benzo[d]oxazol-2(3H)-one core.
Industrial Production Methods
While specific industrial methods for this compound may not be well-documented, typical industrial synthesis would focus on optimizing yields and minimizing costs using scalable reaction conditions and readily available reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The sulfur atom can undergo oxidation to form sulfoxides or sulfones.
Reduction: : The carbonyl groups can be reduced to alcohols under appropriate conditions.
Substitution: : Various positions on the molecule can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, hydrogen peroxide.
Reducing agents: : Lithium aluminum hydride, sodium borohydride.
Substitution reagents: : Halogenating agents, Grignard reagents.
Major Products
Sulfoxides, sulfones from oxidation.
Alcohols from reduction.
Halogenated derivatives from substitution reactions.
Scientific Research Applications
Chemistry
This compound's complex structure allows for various derivatizations, making it useful as an intermediate in organic synthesis.
Biology and Medicine
Due to the presence of multiple functional groups, it has potential as a lead compound in drug discovery, particularly in targeting specific biological pathways.
Industry
Its structural features may make it suitable for applications in the development of materials with unique electronic or optical properties.
Mechanism of Action
3-methyl-5-((4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one exerts its effects by interacting with specific molecular targets. The piperidinyl and sulfonyl groups can interact with enzymes or receptors, modulating their activity. The exact pathways would depend on the specific application, whether in medicinal chemistry or material science.
Comparison with Similar Compounds
Similar Compounds
Benzoxazole derivatives
Thienotriazine analogues
Piperidine-based structures
Uniqueness
The unique combination of benzo[d]oxazole, thienotriazine, and piperidine in a single molecule enhances its versatility and potential for specific applications compared to simpler analogues.
This overview touches on various facets of this compound, aiming to highlight its potential and multifaceted nature. What’s your take on its potential in real-world applications?
Properties
IUPAC Name |
3-methyl-5-[4-(4-oxothieno[3,2-d]triazin-3-yl)piperidin-1-yl]sulfonyl-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O5S2/c1-21-14-10-12(2-3-15(14)28-18(21)25)30(26,27)22-7-4-11(5-8-22)23-17(24)16-13(19-20-23)6-9-29-16/h2-3,6,9-11H,4-5,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDXMABUMTYRTAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)S(=O)(=O)N3CCC(CC3)N4C(=O)C5=C(C=CS5)N=N4)OC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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